Cas no 860624-90-4 (5-Bromo-1H-indole-7-carboxylic acid)
5-Bromo-1H-indole-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1H-indole-7-carboxylic acid
- 1H-Indole-7-carboxylic acid, 5-bromo-
- 5-Bromo indole-7-carboxylic acid
- 1H-Indole-7-carboxylic acid,5-bromo
- 5-bromo-1H-indole-7-caboxylic acid
- 5-BROMO INDOLE-7-CARBOXYLIC ACID
- 5-Bromoindole-7-carboxylic acid
- VZYDZTIPNOBVNC-UHFFFAOYSA-N
- SB15935
- FCH1367485
- AB0051484
- AX8219729
- ST24023870
- Z5208
- 5-Bromo-1H-indole-7-carboxylic acid (ACI)
- AKOS016000666
- DA-37922
- 5-Bromo-1H-indole-7-carboxylicacid
- EN300-152679
- DTXCID50645344
- 860624-90-4
- FS-3778
- MFCD11845481
- SCHEMBL552639
- SY114415
- CS-W005216
- DTXSID10694595
-
- MDL: MFCD11845481
- Inchi: 1S/C9H6BrNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
- InChI Key: VZYDZTIPNOBVNC-UHFFFAOYSA-N
- SMILES: O=C(C1C2=C(C=CN2)C=C(Br)C=1)O
Computed Properties
- Exact Mass: 238.95800
- Monoisotopic Mass: 238.95819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1
- XLogP3: 2.3
Experimental Properties
- PSA: 53.09000
- LogP: 2.62860
5-Bromo-1H-indole-7-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
5-Bromo-1H-indole-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B696350-25mg |
5-Bromo-1h-indole-7-carboxylic acid |
860624-90-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696350-50mg |
5-Bromo-1h-indole-7-carboxylic acid |
860624-90-4 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696350-100mg |
5-Bromo-1h-indole-7-carboxylic acid |
860624-90-4 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B696350-250mg |
5-Bromo-1h-indole-7-carboxylic acid |
860624-90-4 | 250mg |
$ 98.00 | 2023-04-18 | ||
| Matrix Scientific | 127980-1g |
5-Bromo-1H-indole-7-carboxylic acid, 97% |
860624-90-4 | 97% | 1g |
$519.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B844818-250mg |
5-Bromo-1H-indole-7-carboxylic acid |
860624-90-4 | 97% | 250mg |
383.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MO834-250mg |
5-Bromo-1H-indole-7-carboxylic acid |
860624-90-4 | 97% | 250mg |
487CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MO834-100mg |
5-Bromo-1H-indole-7-carboxylic acid |
860624-90-4 | 97% | 100mg |
212CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MO834-5g |
5-Bromo-1H-indole-7-carboxylic acid |
860624-90-4 | 97% | 5g |
3656CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MO834-1g |
5-Bromo-1H-indole-7-carboxylic acid |
860624-90-4 | 97% | 1g |
915.0CNY | 2021-08-04 |
5-Bromo-1H-indole-7-carboxylic acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Trifluoroacetic acid ; rt
1.3 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; rt
1.4 Reagents: Lithium hydroxide Solvents: Methanol ; heated
5-Bromo-1H-indole-7-carboxylic acid Raw materials
5-Bromo-1H-indole-7-carboxylic acid Preparation Products
5-Bromo-1H-indole-7-carboxylic acid Suppliers
5-Bromo-1H-indole-7-carboxylic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 5-Bromo-1H-indole-7-carboxylic acid
Research Brief on 5-Bromo-1H-indole-7-carboxylic Acid (CAS: 860624-90-4) in Chemical Biology and Pharmaceutical Applications
5-Bromo-1H-indole-7-carboxylic acid (CAS: 860624-90-4) is a halogenated indole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The presence of both bromine and carboxylic acid functional groups on the indole scaffold allows for diverse chemical modifications, making it a valuable building block in pharmaceutical research.
Recent studies have highlighted the role of 5-Bromo-1H-indole-7-carboxylic acid in the development of novel small-molecule inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing potent and selective inhibitors of protein kinases involved in cancer signaling pathways. The researchers utilized this compound as a core scaffold, modifying its structure to optimize binding affinity and pharmacokinetic properties. The resulting derivatives showed promising activity against specific kinase targets with improved selectivity profiles compared to existing drugs.
In the field of anti-inflammatory drug development, 5-Bromo-1H-indole-7-carboxylic acid has been employed as a starting material for the synthesis of COX-2 selective inhibitors. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported the design of new derivatives that exhibited enhanced COX-2 selectivity and reduced gastrointestinal toxicity. The bromine atom at the 5-position was found to play a crucial role in modulating the compound's interaction with the COX-2 active site, as revealed by molecular docking studies and X-ray crystallography data.
The compound's potential in antimicrobial applications has also been explored. Research published in the European Journal of Medicinal Chemistry (2023) demonstrated that derivatives of 5-Bromo-1H-indole-7-carboxylic acid exhibited significant activity against drug-resistant bacterial strains. The carboxylic acid moiety facilitated the formation of salt forms with improved solubility and bioavailability, addressing a common challenge in antimicrobial drug development. Structure-activity relationship studies indicated that the bromine substitution pattern was critical for maintaining antimicrobial potency while minimizing cytotoxicity.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce 5-Bromo-1H-indole-7-carboxylic acid and its derivatives. A 2024 study in Organic Process Research & Development described a novel catalytic system that improved the yield and purity of the compound while reducing environmental impact. The new methodology employed greener solvents and minimized hazardous byproducts, aligning with the pharmaceutical industry's increasing emphasis on sustainable chemistry practices.
In conclusion, 5-Bromo-1H-indole-7-carboxylic acid (CAS: 860624-90-4) continues to be a valuable scaffold in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. Its structural versatility, combined with ongoing synthetic methodology improvements, positions this compound as an important tool in the development of next-generation therapeutics. Future research directions may focus on exploring its potential in targeted drug delivery systems and combination therapies, as well as further optimizing its physicochemical properties for enhanced drug-like characteristics.
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